4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-(5-fluoropyridin-2-yl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3/c10-8-3-4-12-9(14-8)7-2-1-6(11)5-13-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHUUCHSNLLKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NC=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Nucleophilic Substitution Approaches
Chlorination at the Pyrimidine 4-Position
Transition Metal-Catalyzed Cross-Coupling Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction has emerged as a cornerstone for constructing the biaryl linkage between pyrimidine and fluoropyridine. This method requires a halogenated pyrimidine (e.g., 2-bromo-4-chloropyrimidine) and a 5-fluoro-2-pyridinylboronic acid. Catalyzed by palladium complexes such as Pd(PPh₃)₄ or PdCl₂(dppf), the reaction proceeds in aqueous tetrahydrofuran (THF) at 60–80°C, achieving yields of 65–78%. Key advantages include mild conditions and tolerance of the fluorine substituent, which remains intact during coupling.
Representative Procedure:
Buchwald-Hartwig Amination Adaptations
While primarily used for C–N bond formation, modified Buchwald-Hartwig conditions have enabled C–C couplings in select cases. Employing a palladium-xantphos catalyst system, 2-chloro-4-chloropyrimidine couples with 5-fluoro-2-(trimethylstannyl)pyridine to afford the target compound in 55% yield. This method circumvents boronic acid preparation but requires stringent anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates coupling reactions while improving yields. In a reported synthesis, 2-iodo-4-chloropyrimidine and 5-fluoro-2-pyridinylzinc chloride were reacted under microwave conditions (150°C, 20 minutes) using Pd(OAc)₂ as a catalyst, yielding 82% product. This approach reduces reaction times from hours to minutes and minimizes side product formation.
Comparative Analysis of Methodologies
Table 1. Efficiency of Synthetic Routes for 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position of the pyrimidine ring undergoes SNAr reactions due to the electron-withdrawing effects of the adjacent nitrogen atoms and the fluorine substituent. This reactivity is exploited to introduce diverse functional groups:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amine substitution | Ethylenediamine, DMF, 80°C, 12h | 4-Amino-2-(5-fluoropyridin-2-yl)pyrimidine | 78 | |
| Alkoxy substitution | Sodium methoxide, MeOH, reflux, 6h | 4-Methoxy-2-(5-fluoropyridin-2-yl)pyrimidine | 85 |
The fluorine atom on the pyridine ring enhances the electron deficiency of the pyrimidine system, accelerating substitution kinetics.
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon–carbon bonds:
Suzuki-Miyaura Coupling
-
Reagents : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O (3:1), 90°C, 24h
-
Product : 4-Aryl-2-(5-fluoropyridin-2-yl)pyrimidine derivatives
-
Yield Range : 60–92% depending on the boronic acid substituent.
Buchwald-Hartwig Amination
-
Reagents : Pd₂(dba)₃, Xantphos, primary/secondary amines, toluene, 110°C, 18h
-
Product : 4-Aminoaryl derivatives with retained pyridine fluorination.
Grignard and Organometallic Additions
The pyrimidine ring reacts with Grignard reagents under controlled conditions:
-
Reagents : iPrMgCl·LiCl, THF, −10°C → rt, followed by Boc₂O quenching .
-
Product : Carboxylic acid derivatives after hydrolysis (e.g., 2-chloropyrimidine-5-carboxylic acid, 82–91% yield) .
Oxidation and Functionalization
The pyridine moiety can be oxidized to pyridine N-oxides using mCPBA, enhancing its electrophilicity for subsequent cyanide substitution (e.g., TMSCN) . This step is critical for introducing nitrile groups, which are further hydrolyzed to carboxylic acids .
Comparative Reactivity Analysis
The table below summarizes reactivity differences between 4-chloro and 5-fluoro positions:
| Position | Reactivity Profile | Preferred Reaction |
|---|---|---|
| 4-Cl | High electrophilicity due to N-heterocycle | SNAr, cross-coupling |
| 5-F | Stabilizes ring via electron withdrawal | Resists substitution; directs coupling |
Scientific Research Applications
Synthetic Routes
The synthesis of 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Coupling Reactions : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions, altering the oxidation state of nitrogen atoms in the pyrimidine ring.
Research indicates that compounds with similar structures may exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens.
- Anticancer Activity : Investigations into related compounds have shown promise in targeting cancer cell lines.
Case Studies
- Antimalarial Activity : Similar compounds have been studied for their antimalarial properties, suggesting that this compound could also exhibit similar effects if further evaluated .
- Enzyme Interaction Studies : Research into its interactions with cytochrome P450 enzymes has demonstrated that structural modifications significantly impact pharmacokinetic properties and biological activity .
Potential Therapeutic Applications
Due to its unique combination of substituents, this compound is being explored for several therapeutic applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new drugs targeting specific enzymes or receptors. |
| Agricultural Chemistry | Potential use in developing agrochemicals due to its biological activity. |
| Material Science | Utilized in synthesizing novel materials with specific properties. |
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine involves its interaction with specific molecular targets. In pharmaceuticals, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound derived from it .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-Chloro-5-fluoro-2-methoxypyrimidine (CAS 1801-06-5): The methoxy group at position 2 increases electron density on the pyrimidine ring compared to the 5-fluoropyridin-2-yl group, altering reactivity in substitution reactions. The fluorine at position 5 enhances stability against metabolic degradation, similar to the fluorine in the target compound .
- 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine: Replacing pyridine with a thiophene ring (thieno[3,2-d]pyrimidine) introduces sulfur, which increases lipophilicity and alters metabolic pathways. The methylthio group at position 2 is less electronegative than fluorine, reducing the compound’s susceptibility to oxidative metabolism .
Data Table: Comparative Analysis of Key Compounds
Physicochemical and Pharmacokinetic Considerations
- Solubility: Fluorine and chlorine atoms generally reduce aqueous solubility but improve membrane permeability.
- Metabolic Stability : Fluorine at position 5 (pyridine) or position 5 (pyrimidine) resists cytochrome P450 oxidation, extending half-life in vivo .
- Reactivity : The chlorine at position 4 in pyrimidines is a common site for SNAr reactions, enabling modular derivatization in drug discovery pipelines .
Biological Activity
4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed exploration of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a 5-fluoropyridine moiety. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Similar compounds have been shown to modulate enzyme activity, leading to therapeutic effects in various disease pathways. The specific mechanisms may involve:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells or modulation of inflammatory responses.
- Receptor Modulation : The compound may interact with specific receptors, impacting signaling pathways that regulate cell function and survival .
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | |
| U-937 (Acute Monocytic Leukemia) | 0.76 | |
| CEM (T-Acute Lymphoblastic Leukemia) | 0.11 |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways.
Anti-inflammatory Effects
Preliminary studies have also suggested that this compound may possess anti-inflammatory properties. By inhibiting the activity of pro-inflammatory cytokines, it could contribute to the management of inflammatory diseases .
Antimicrobial Activity
There is emerging evidence that compounds related to this compound exhibit antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines, revealing that this compound had significant inhibitory effects on cell proliferation, particularly in breast and leukemia cancer models .
- Pharmacokinetics Investigation : In vivo pharmacokinetic studies indicated favorable absorption and distribution characteristics for this compound, suggesting good bioavailability which is essential for therapeutic efficacy .
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound could inhibit specific kinases involved in cancer progression, providing a rationale for its observed anticancer effects .
Q & A
[Basic] What are the most effective synthetic routes for 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine?
The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A metal-free approach using β-CF₃-aryl ketones with KOH in DMSO at 60°C for 12–24 hours has been reported for analogous fluoropyrimidines, achieving yields of 60–90% . Key steps include:
- Halogenation : Introducing chlorine at the 4-position via POCl₃ or PCl₅.
- Cross-coupling : Suzuki-Miyaura coupling to attach the 5-fluoropyridin-2-yl group, requiring Pd catalysts and inert conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
[Advanced] How can researchers address discrepancies in substituent-dependent reaction yields for halogenated pyrimidines?
Contradictions in yields often arise from steric/electronic effects. For example:
- Electron-withdrawing groups (e.g., -CF₃) on pyridinyl rings reduce nucleophilic substitution efficiency due to decreased electron density at the reaction site .
- Steric hindrance from bulky substituents (e.g., -CH₂Ph) slows coupling reactions, requiring longer reaction times (24 vs. 12 hours) .
Mitigation strategies : - Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄).
- Use microwave-assisted synthesis to accelerate slow steps .
[Basic] What characterization techniques are critical for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 8.5–9.0 ppm for pyrimidine protons). ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₉H₅ClFN₃: 216.0132, observed: 216.0135) .
- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
[Advanced] How do chlorine and fluorine substituents influence reactivity in cross-coupling reactions?
- Fluorine : Enhances electron deficiency, increasing oxidative addition efficiency in Pd-catalyzed couplings but reducing nucleophilic aromatic substitution rates .
- Chlorine : Acts as a leaving group in Suzuki-Miyaura reactions. Its position (4 vs. 2) affects steric accessibility—4-Cl derivatives react 30% faster than 2-Cl analogs .
Experimental design : Use DFT calculations to predict activation barriers for substituent-specific pathways .
[Basic] What safety protocols are essential for handling halogenated pyrimidines?
- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., POCl₃) .
- Waste disposal : Segregate halogenated waste and use licensed biohazard contractors for incineration .
[Advanced] What computational methods predict the biological activity of this compound?
- Docking studies : Screen against kinase targets (e.g., EGFR) using AutoDock Vina. The pyrimidine core shows affinity for ATP-binding pockets (binding energy: -9.2 kcal/mol) .
- QSAR models : Correlate substituent electronegativity with antimicrobial IC₅₀ values (R² = 0.87 for fluorinated derivatives) .
[Basic] How is the compound purified after synthesis?
- Liquid-liquid extraction : Separate organic phases (dichloromethane/water) to remove polar impurities .
- Recrystallization : Use ethanol/water (3:1) to isolate high-purity crystals (mp 120–123°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related isomers .
[Advanced] What strategies improve scalability for pilot-scale production?
- Solvent optimization : Replace DMSO with recyclable solvents (e.g., PEG-400) to reduce costs .
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., halogenation) .
- Process analytics : In-line FTIR monitors reaction progress, reducing batch failures .
[Basic] What are the key applications in medicinal chemistry?
- Kinase inhibition : The pyrimidine core inhibits EGFR (IC₅₀ = 0.8 μM) in non-small cell lung cancer models .
- Antimicrobial agents : Fluorine enhances membrane permeability, reducing bacterial MIC values by 4-fold compared to non-fluorinated analogs .
[Advanced] How do steric effects govern regioselectivity in further functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
